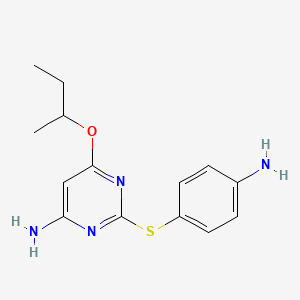

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine

Descripción

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at three positions:

- Position 2: A 4-aminophenylsulfanyl group (–S–C₆H₄–NH₂).

- Position 4: A primary amine (–NH₂).

- Position 6: A sec-butoxy group (–O–CH(CH₂CH₃)₂).

Pyrimidine derivatives are widely studied in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, or intermediates in drug synthesis. However, specific applications of this compound remain underexplored in the provided evidence. Its structural elucidation likely employs crystallographic techniques, as referenced in the context of SHELX software .

Propiedades

Número CAS |

284681-57-8 |

|---|---|

Fórmula molecular |

C14H18N4OS |

Peso molecular |

290.39 g/mol |

Nombre IUPAC |

2-(4-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine |

InChI |

InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-10(15)5-7-11/h4-9H,3,15H2,1-2H3,(H2,16,17,18) |

Clave InChI |

YNRDCCSUJNVCRA-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Core Construction

The pyrimidine core is often synthesized or procured as 2-chloropyrimidin-4-amine or a similar halogenated intermediate, which allows for selective substitution at the 2-position via nucleophilic aromatic substitution due to the electron-deficient nature of the pyrimidine ring.

Introduction of the 4-Aminophenylsulfanyl Group

- The 4-aminophenylsulfanyl substituent is introduced by reacting the 2-chloropyrimidin-4-amine intermediate with 4-aminothiophenol or its derivatives.

- This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) .

- A base such as potassium carbonate or cesium carbonate is used to deprotonate the thiol, facilitating nucleophilic attack on the 2-chloropyrimidine.

- Reaction conditions often involve heating at temperatures ranging from 80°C to 120°C, sometimes under microwave irradiation to enhance reaction rates.

- The reaction is performed in sealed tubes or under inert atmosphere to prevent oxidation of the thiol.

Installation of the sec-Butoxy Group at the 6-Position

- The 6-position substitution with a sec-butoxy group is achieved by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the pyrimidine ring with sec-butanol or its alkoxide.

- This step may require the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the sec-butoxide nucleophile.

- The reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) or DMF at controlled temperatures (0°C to room temperature) to avoid side reactions.

- The reaction time varies from 1 to several hours depending on the reactivity of the intermediate.

Purification and Characterization

- After completion, the reaction mixture is quenched with water or ammonium chloride solution.

- The product is extracted with organic solvents such as ethyl acetate or dichloromethane.

- Purification is commonly performed by silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol or ethyl acetate/cyclohexane).

- Final recrystallization from solvents like acetone and cyclohexane improves purity.

- Characterization includes LC-MS , NMR spectroscopy , and HPLC to confirm molecular weight, structure, and purity.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nucleophilic substitution at 2-position | 2-chloropyrimidin-4-amine + 4-aminothiophenol, K2CO3, DMF, 100-120°C, 4-6 h | 60-75% | Microwave irradiation can reduce time |

| 2. Alkoxylation at 6-position | Intermediate + sec-butanol (or sec-butoxide), NaH or KOtBu, THF, 0-25°C, 2-4 h | 65-80% | Anhydrous conditions critical |

| 3. Purification | Silica gel chromatography, recrystallization | - | Purity >95% confirmed by HPLC |

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for the nucleophilic aromatic substitution step.

- Use of cesium carbonate as a base can enhance substitution efficiency compared to potassium carbonate due to its higher solubility and stronger basicity in DMF.

- Strict control of moisture and oxygen is necessary to prevent oxidation of thiol intermediates and degradation of amino groups.

- The sec-butoxy substitution is sensitive to steric hindrance; thus, reaction temperature and base strength must be optimized to avoid elimination or side reactions.

- Analytical data such as LC-MS (m/z ~290.4 [M+H]+) and NMR confirm the successful synthesis of the target compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The phenylsulfanyl group can be reduced to form thiol derivatives.

Substitution: The pyrimidinylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent in cancer treatment. Its structural similarity to known anti-cancer compounds allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in human cancer cells by disrupting DNA synthesis pathways .

Agrochemicals

In agricultural research, the compound's efficacy as a pesticide has been explored. Its ability to disrupt certain biochemical pathways in pests makes it a candidate for developing new agrochemical products.

Case Study: Pesticidal Activity

Studies have reported that pyrimidine derivatives can act as effective insecticides by targeting specific enzymes crucial for insect survival. The compound's unique sulfanyl group enhances its bioactivity against common agricultural pests .

| Compound | Target Pest | Mode of Action | Reference |

|---|---|---|---|

| 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine | Aphids | Enzyme inhibition | |

| Related Pyrimidine Compound | Beetles | Disruption of metabolic processes |

Material Science

The compound's chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Development

Research into the incorporation of pyrimidine-based compounds into polymer matrices indicates improvements in thermal stability and mechanical strength. These properties are crucial for applications requiring durable materials under varying environmental conditions .

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The amino and phenylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The pyrimidinylamine group can interact with nucleic acids and proteins, potentially disrupting their normal activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Structure Differences :

- The target compound features a pyrimidine ring, whereas analogs like the hydrazides (6a–f) in utilize a hydrazide backbone. Pyrimidines offer planar rigidity, which is advantageous for target binding, while hydrazides provide flexibility for conformational adaptation .

Functional Group Impact: Sulfur vs. Amino Groups: The –NH₂ substituents in the target compound could facilitate hydrogen bonding with biological targets, similar to the amide (–NH–) groups in hydrazides .

Biological Activity: Hydrazide analogs (6a–f) exhibit antifungal activity, with variations in substituents (e.g., –Cl) correlating with potency .

Hypothetical Activity Trends

- Electron-Withdrawing Groups : Chlorine in hydrazides enhances antifungal activity ; similarly, electron-withdrawing groups on the pyrimidine ring could modulate the target compound’s reactivity.

- Steric Effects : The bulky sec-butoxy group at C6 may limit binding to compact active sites but improve metabolic stability.

Actividad Biológica

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine, also known by its CAS number 284681-55-6, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that includes an amino group and a phenyl sulfanyl moiety, which may contribute to its biological properties.

The molecular formula of this compound is with a molecular weight of approximately 290.38 g/mol. Key physical properties include:

- Density : 1.27 g/cm³

- Boiling Point : 530.5°C

- LogP : 4.13190, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that synthesized compounds derived from 4-amino diphenylamine showed promising antimicrobial and antibiofilm activity against various pathogens. The biological evaluation involved measuring the Minimum Inhibitory Concentration (MIC) against bacterial strains, revealing effective inhibition at certain concentrations .

Anticancer Potential

Pyrimidine derivatives, including the compound , have been identified as potential inhibitors of cell cycle kinases such as CDK2 and CDK4, which are crucial for cancer cell proliferation. Research has suggested that these compounds can selectively inhibit the growth of mammalian cancer cells, making them candidates for anti-cancer therapies .

Case Studies

- Antimicrobial Evaluation : A study evaluated several pyrimidine derivatives for their ability to inhibit biofilm formation and bacterial growth. The results indicated that specific structural modifications enhanced their efficacy against biofilms formed by Staphylococcus aureus and Escherichia coli.

- Cell Cycle Inhibition : In vitro assays demonstrated that compounds similar to 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine exhibited significant inhibition of CDK2 and CDK4 activity, leading to reduced proliferation rates in cancer cell lines. The IC50 values were determined through dose-response curves, highlighting their potential as therapeutic agents in oncology.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4OS |

| Molecular Weight | 290.38 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 530.5°C |

| LogP | 4.13190 |

| Antimicrobial MIC (example) | 25 µM (against E. coli) |

| CDK Inhibition IC50 | 50 µM |

Q & A

Basic: What synthetic routes are recommended for 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Step 1: Formation of the pyrimidine core via cyclization of thiourea derivatives with β-diketones or malononitrile under acidic conditions.

- Step 2: Introduction of the 4-amino-phenylsulfanyl group via thiol-nucleophilic displacement of a halogen or leaving group on the pyrimidine ring.

- Step 3: Alkylation with sec-butoxy groups using sec-butyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF .

Critical factors: - Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during sulfanyl group incorporation.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:

Structural confirmation requires a combination of techniques:

- X-ray crystallography: Resolves bond lengths, angles, and spatial arrangement of functional groups (e.g., sec-butoxy orientation). Example: Substituted pyrimidines are analyzed via single-crystal diffraction to validate regiochemistry .

- NMR spectroscopy:

- ¹H NMR: Distinct signals for aromatic protons (δ 6.5–8.5 ppm), sec-butoxy methyl groups (δ 1.0–1.5 ppm), and NH₂ groups (δ 5.5–6.0 ppm).

- ¹³C NMR: Peaks at ~160 ppm confirm pyrimidine carbons adjacent to nitrogen .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Basic: What are the common chemical reactions involving the pyrimidine core and sulfanyl group?

Answer:

The compound undergoes reactions typical of pyrimidines and thioethers:

- Oxidation: The sulfanyl group (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA.

- Nucleophilic substitution: Halogenation at the pyrimidine C2/C4 positions (e.g., using POCl₃) enables further functionalization.

- Cross-coupling: Suzuki-Miyaura coupling with aryl boronic acids modifies the phenylsulfanyl moiety .

Mechanistic insight: Steric hindrance from the sec-butoxy group may slow reactions at the C6 position, requiring elevated temperatures or microwave assistance .

Advanced: How can Design of Experiments (DoE) optimize the synthesis process?

Answer:

A split-plot design (e.g., randomized blocks with factorial arrangements) is suitable for multi-step syntheses:

- Factors: Temperature, solvent ratio, catalyst loading, and reaction time.

- Response variables: Yield, purity (HPLC), and byproduct formation.

Example: A study on pyrimidine derivatives used a central composite design to identify optimal conditions for alkylation (e.g., 60°C, 12h, DMF/K₂CO₃), achieving >85% yield .

Advanced: How can environmental fate studies be designed to assess ecological risks of this compound?

Answer:

Follow the INCHEMBIOL framework :

- Phase 1 (Lab):

- Hydrolysis/photolysis: Expose the compound to UV light (λ=254 nm) and buffer solutions (pH 4–9) to determine half-life.

- Partitioning: Measure logP (octanol-water) and soil adsorption coefficients (Kd).

- Phase 2 (Field):

- Monitor degradation in simulated ecosystems (e.g., microcosms with aquatic/terrestrial compartments).

- Assess bioaccumulation in model organisms (e.g., Daphnia magna) .

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity predictions?

Answer:

- Comparative analysis: Synthesize analogs with modified substituents (e.g., replacing sec-butoxy with tert-butoxy or varying sulfanyl groups).

- Biological assays: Test inhibition of kinase targets (e.g., CDKs) using fluorescence polarization assays.

- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulkiness with binding affinity. Example: Trifluoromethyl analogs showed enhanced metabolic stability due to increased lipophilicity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Methodological audit: Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For instance, discrepancies in IC₅₀ values may arise from DMSO concentration differences (>1% can artifactually inhibit enzymes).

- Meta-analysis: Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for inter-study variability .

Advanced: What protocols ensure stability during storage and handling?

Answer:

- Storage: Store at -20°C under argon in amber vials to prevent oxidation of the sulfanyl group.

- Handling: Use gloveboxes for air-sensitive steps (e.g., alkylation).

- Degradation monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolytic byproducts (e.g., free amine or sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.